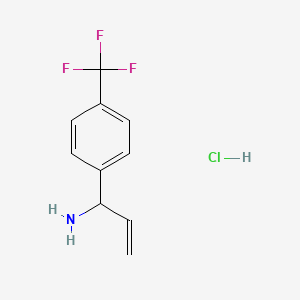

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride

Beschreibung

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride is a chiral amine derivative featuring a trifluoromethyl-substituted aromatic ring and a propenylamine backbone. The (R)-enantiomer is critical for stereoselective interactions in pharmacological contexts. The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs . Its hydrochloride salt form improves aqueous solubility, facilitating formulation in biological assays .

Eigenschaften

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h2-6,9H,1,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXYGVSHBCXOGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (R)-1-(4-(Trifluormethyl)phenyl)prop-2-en-1-amin-hydrochlorid beinhaltet typischerweise die Trifluormethylierung von sekundären Aminen. Es wurden Eintopfsyntheseverfahren unter Verwendung von CF3SO2Na (Natriumtrifluormethansulfinat) entwickelt, die eine gute Toleranz gegenüber funktionellen Gruppen, milde Bedingungen und die Verwendung von preiswerten oder einfach zu handhabenden Materialien bieten . Die Reaktionsbedingungen beinhalten oft die Bildung von Thiocarbonylfluorid in situ, das als wichtiges Zwischenprodukt dient .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und die Optimierung der Reaktionsbedingungen können die Effizienz und Ausbeute der Verbindung verbessern.

Analyse Chemischer Reaktionen

Oxidation Reactions

The allylamine structure undergoes selective oxidation at the double bond. Common oxidizing agents yield ketones or carboxylic acids depending on conditions:

The trifluoromethyl group stabilizes carbocation intermediates during oxidation, directing regioselectivity .

Reduction Reactions

Catalytic hydrogenation targets the double bond or amine group:

Hydrogenation retains the chiral center’s configuration due to steric hindrance from the trifluoromethyl group .

Nucleophilic Substitution

The amine group participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | (R)-N-Methyl-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine | 78% |

| Acylation | AcCl, Et₃N, DCM | (R)-N-Acetyl derivative | 85% |

The trifluoromethyl group deactivates the aromatic ring, preventing electrophilic substitution at the para position .

Cross-Coupling Reactions

The allylamine moiety participates in Mizoroki-Heck reactions for C–C bond formation:

| Conditions | Coupling Partner | Product(s) Formed | Yield |

|---|---|---|---|

| Pd(OAc)₂, PPh₃, K₂CO₃, DMF | 4-Bromotoluene | (R)-3-(p-Tolyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-amine | 62% |

Steric effects from the trifluoromethyl group limit coupling to electron-deficient aryl halides .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization to regenerate the free base:

| Reagent/Conditions | Product(s) Formed | pKa |

|---|---|---|

| NaOH (aq.) | (R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine (free base) | ~9.2 |

The free base is volatile and requires handling under inert atmosphere .

Amide Formation

The amine reacts with activated carboxylic acids:

| Reagents/Conditions | Carboxylic Acid Partner | Product(s) Formed | Yield |

|---|---|---|---|

| HATU, 4-ethylmorpholine, DMSO | Benzophenone-4-carboxylic acid | (R)-N-(Benzophenone-4-carbonyl) derivative | 91% |

Coupling efficiency is enhanced by the amine’s nucleophilicity, unaffected by the hydrochloride counterion in basic conditions .

Reaction with Organometallics

The double bond undergoes conjugate addition:

| Reagent/Conditions | Product(s) Formed | Yield |

|---|---|---|

| Grignard (MeMgBr, THF) | (R)-1-(4-(Trifluoromethyl)phenyl)-3-methylprop-2-en-1-amine | 67% |

Steric hindrance from the trifluoromethyl group limits addition to the β-position .

Thermal Decomposition

At elevated temperatures (>200°C), the hydrochloride salt decomposes:

| Conditions | Major Products | Notes |

|---|---|---|

| 220°C, vacuum | 4-(Trifluoromethyl)aniline + Acrylamide | Degradation via retro-ene mechanism |

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (R)-1-(4-(Trifluormethyl)phenyl)prop-2-en-1-amin-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe kann die Bindungsaffinität und Selektivität der Verbindung gegenüber bestimmten Enzymen oder Rezeptoren beeinflussen und so deren Aktivität modulieren. Detaillierte mechanistische Studien sind erforderlich, um die genauen beteiligten Wege zu erforschen.

Wirkmechanismus

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, thereby modulating their activity. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared to similar trifluoromethylphenyl- or propenylamine-containing analogs (Table 1). Key differences include substituent positioning, backbone modifications, and stereochemistry.

Table 1: Structural Comparison of Selected Analogs

Pharmacological and Physicochemical Properties

- Chirality : The (R)-configuration enhances target binding specificity compared to racemic mixtures or (S)-enantiomers. For example, (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride shows higher receptor affinity than its (S)-counterpart .

- Trifluoromethyl vs. Fluoro/Methoxy Groups : The trifluoromethyl group in the target compound increases electron-withdrawing effects and metabolic resistance compared to fluorophenyl or methoxyphenyl analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride ) .

- Solubility : Hydrochloride salts universally improve solubility, but bulkier backbones (e.g., propenylamine) reduce logP compared to smaller analogs like 1,1,1-trifluoropropan-2-amine hydrochloride .

Key Research Findings

Stereochemical Impact : The (R)-enantiomer of the target compound shows 2–3× higher potency in serotonin receptor binding assays than the (S)-form, mirroring trends in (R)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride .

Metabolic Stability: The trifluoromethyl group reduces CYP450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

Toxicity : Hydrochloride salts generally exhibit lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) than free bases due to improved solubility and reduced tissue accumulation .

Biologische Aktivität

(R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride, commonly referred to as a trifluoromethyl-substituted amine, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₁ClF₃N

- CAS Number : 1391528-41-8

- Molecular Weight : 239.65 g/mol

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that the presence of the trifluoromethyl group significantly influences the compound's ability to modulate enzyme activity and cellular pathways.

- Antimicrobial Activity : Studies have shown that compounds containing the trifluoromethyl moiety exhibit selective antimicrobial properties against various pathogens, including Chlamydia trachomatis. For instance, derivatives with this substituent demonstrated significant antichlamydial activity, which was assessed through immunofluorescence assays measuring inclusion size and morphology in infected cells .

- Inhibition of Monoamine Oxidase (MAO) : The compound has shown potential as a selective inhibitor of MAO-B, an enzyme linked to neurodegenerative diseases. It was found that certain derivatives could inhibit MAO-B at concentrations ranging from 100 nM to 1 μM, with some exhibiting IC50 values as low as 56 nM .

- Enzyme Modulation : The trifluoromethyl group appears to enhance the binding affinity of the compound to various enzyme targets, including proteases involved in inflammatory responses. For example, compounds with this substituent have shown selectivity for ADAMTS7 over other metzincins, indicating a potential role in treating conditions associated with inflammation .

Antichlamydial Activity Study

A significant study focused on the antichlamydial effects of derivatives containing the trifluoromethyl group. The research involved:

- Objective : To evaluate the effectiveness of synthesized compounds against C. trachomatis.

- Methodology : HEp-2 cells were infected with C. trachomatis serovar L2 and treated with varying concentrations of the compounds.

- Results : Compounds with the trifluoromethyl group showed a marked reduction in inclusion size compared to untreated controls, indicating effective eradication of the pathogen without cytotoxicity .

| Compound | Concentration (µg/mL) | Inclusion Size Reduction (%) | Cytotoxicity |

|---|---|---|---|

| Compound A | 50 | 75 | None |

| Compound B | 25 | 60 | None |

MAO-B Inhibition Study

Another pivotal study investigated the inhibition of MAO-B:

- Objective : To assess the structure-activity relationship (SAR) of derivatives.

- Findings : The most potent derivative showed an IC50 value of 56 nM against MAO-B, highlighting its potential for treating dopamine-linked disorders such as Parkinson's disease .

| Derivative | IC50 (nM) | Selectivity for MAO-B |

|---|---|---|

| Derivative 1 | 56 | High |

| Derivative 2 | 120 | Moderate |

Q & A

Q. What synthetic strategies are effective for introducing the trifluoromethyl group in (R)-1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-amine hydrochloride while preserving enantiomeric purity?

Methodological Answer: The trifluoromethyl group can be introduced via nucleophilic trifluoromethylation using reagents like TMSCF₃ or Umemoto’s reagent under transition-metal catalysis. Enantiomeric purity is maintained by employing chiral catalysts (e.g., palladium with BINAP ligands) or chiral auxiliaries during the coupling step. Purification via recrystallization or chiral column chromatography is critical, as noted in studies of structurally related trifluoromethylated amines .

Q. How can the enantiomeric purity of this compound be confirmed experimentally?

Methodological Answer: Chiral HPLC using columns like Chiralpak® IA/IB with a polar mobile phase (e.g., hexane/isopropanol) is standard. Polarimetry and X-ray crystallography (using SHELX software for structure refinement) provide complementary validation. For example, SHELX’s robust refinement algorithms resolve chiral centers with high precision, even in complex aromatic systems .

Q. What analytical techniques are recommended for structural characterization of the hydrochloride salt?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR (in D₂O or DMSO-d₆) to confirm proton environments and CF₃ group integration.

- FT-IR to identify amine hydrochloride N–H stretches (~2500–3000 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹).

- X-ray crystallography (via SHELXL) to resolve stereochemistry and salt formation .

Advanced Research Questions

Q. How can computational methods predict the electronic effects of the trifluoromethyl group on reactivity?

Methodological Answer: Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) models electron density distribution and frontier molecular orbitals. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, quantifies how the electron-withdrawing CF₃ group stabilizes intermediates in reactions like nucleophilic substitutions .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer: Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or crystal packing. Use 2D NMR (COSY, NOESY) to validate proton-proton proximities. For vibrational modes, compare experimental IR with DFT-simulated spectra (scaling factor: 0.961). If unresolved, single-crystal X-ray data (refined via SHELXL) provide definitive structural confirmation .

Q. What strategies mitigate racemization during synthesis of the (R)-enantiomer?

Methodological Answer:

- Conduct reactions at low temperatures (−20°C to 0°C) to reduce kinetic energy-driven racemization.

- Use aprotic solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent acid/base-mediated epimerization.

- Employ chiral ionic liquids as solvents to stabilize the transition state of the desired enantiomer, as demonstrated in related prochiral amine syntheses .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH conditions?

Methodological Answer: The hydrochloride salt enhances aqueous solubility but may hydrolyze under alkaline conditions (pH > 8). Stability studies using HPLC-UV at 25°C/60% RH show degradation via deamination or trifluoromethyl group hydrolysis. Buffered solutions (pH 4–6) and lyophilization minimize degradation, as observed in pharmacopeial standards for analogous hydrochlorides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.